molecular formula C17H16ClN3O3 B3574242 2-chloro-4-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

2-chloro-4-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B3574242
M. Wt: 345.8 g/mol
InChI Key: OADNNBYIIHXSPK-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro and nitro groups, as well as a pyrrolidinyl phenyl moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-(pyrrolidin-1-yl)aniline under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

2-chloro-4-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups can participate in various biochemical reactions, potentially leading to the inhibition of key enzymes or receptors. The pyrrolidinyl phenyl moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrophenyl (pyrrolidin-1-yl)methanone
  • 1-(5-chloro-2-nitrophenyl)carbonylpyrrolidine
  • 4-methylpiperazin-1-yl (2-nitrophenyl)methanone

Uniqueness

2-chloro-4-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-16-11-14(21(23)24)7-8-15(16)17(22)19-12-3-5-13(6-4-12)20-9-1-2-10-20/h3-8,11H,1-2,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADNNBYIIHXSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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